Flavaprin
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Flavaprin, such as flavocommelin, involves direct 6-C-glycosylation of flavan using perbenzylglucosyl fluoride in the presence of MS 5 angstroms in CH2Cl2 and a catalytic amount of BF3 x Et2O. Following this, oxidation and subsequent 4'-O-glycosylation, followed by DDQ oxidation and deprotection, yield the final product (Kin-ichi Oyama & T. Kondo, 2004). Similarly, enzymatic synthesis involves the conversion of p-coumaroyl-CoA and malonyl-CoA into flavanones like naringenin, highlighting the role of flavanone synthase in the process (F. Kreuzaler & K. Hahlbrock, 1975).
Molecular Structure Analysis
A detailed study on the conformational, structural, magnetic, and electronic properties of flavonoids, including flavans, reveals the impact of hydroxyl groups and aromaticity on antioxidant activity. This analysis is pivotal in understanding Flavaprin’s structure-function relationship and its biological activities (S. A. de Souza Farias, K. S. da Costa, & J. Martins, 2021).
Chemical Reactions and Properties
The synthesis and properties of flavanone complexes of Ru(II), which undergo dehydrogenative alcoholysis to form new ligands, indicate the complex reactivity and potential biological activity of Flavaprin analogs. These reactions underscore the importance of understanding the chemical behavior of such compounds in various conditions (J. Ochocki et al., 2010).
Physical Properties Analysis
The comprehensive assay of flavanones in citrus juices and beverages by UHPLC-ESI-MS/MS and derivatization chemistry highlights the analytical methods necessary for understanding Flavaprin’s physical properties, including stability, solubility, and presence in dietary sources (L. Di Donna et al., 2013).
Chemical Properties Analysis
The study on flavan-3-ols and their occurrence in food products, such as beverages and fruits, provides insight into the chemical properties of Flavaprin and related compounds. These properties include antioxidant, chelating abilities, and their impact on food quality and human health (P. M. Aron & J. Kennedy, 2008).
Scientific Research Applications
Flavaprin, along with other compounds, was isolated from Euodia daniellii. Among the isolates, another compound, bergapten, showed cyclooxygenase-2 inhibitory activity, indicating potential anti-inflammatory applications. Flavonoids from this plant, however, exhibited no cytotoxic activity against human tumor cell lines (Yoo et al., 2002).
Flavanones, a group related to flavaprin, have shown beneficial effects in cardiovascular disease prevention. Their antihypertensive, lipid-lowering, insulin-sensitizing, antioxidative, and anti-inflammatory properties could explain their antiatherogenic action in animal models. Clinical data on flavanones are still limited, suggesting a need for further research (Chanet et al., 2012).
Astilbin, another flavonoid, has various beneficial actions such as anti-inflammatory and anti-carcinogenic properties. It has been established that astilbin can play a vital role in managing diseases associated with the immune system and also possesses antibacterial, antioxidative, and hepatoprotective activities (Sharma et al., 2020).
Naringin, a natural flavanone glycoside, possesses biological and pharmacological properties like anti-inflammatory and anti-cancer activities. It affects bone regeneration, metabolic syndrome, oxidative stress, genetic damage, and central nervous system diseases (Chen et al., 2016).
properties
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-12(2)3-8-15-19(35-26-24(33)23(32)22(31)20(11-27)36-26)10-17(30)21-16(29)9-18(34-25(15)21)13-4-6-14(28)7-5-13/h3-7,10,18,20,22-24,26-28,30-33H,8-9,11H2,1-2H3/t18-,20+,22+,23-,24+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYUIXRQCPBGKG-WTYMVSKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flavaprin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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